molecular formula C10H14N2O4 B13633574 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B13633574
M. Wt: 226.23 g/mol
InChI Key: KYQMEGJNGWZPTJ-UHFFFAOYSA-N
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Description

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a complex organic compound that features a tetrahydro-2H-pyran ring fused with a 1,2,4-oxadiazole ring and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-pyran-3-yl)propanoic acid: Lacks the 1,2,4-oxadiazole ring.

    1,2,4-Oxadiazole derivatives: May have different substituents on the oxadiazole ring.

Uniqueness

The presence of both the tetrahydro-2H-pyran ring and the 1,2,4-oxadiazole ring in 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C10H14N2O4/c13-9(14)4-3-8-11-10(12-16-8)7-2-1-5-15-6-7/h7H,1-6H2,(H,13,14)

InChI Key

KYQMEGJNGWZPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NOC(=N2)CCC(=O)O

Origin of Product

United States

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